(2S)-2-[[(2S)-2-Azaniumyl-3-phenylpropanoyl]amino]-4-methylpentanoate
(2S)-2-[[(2S)-2-Azaniumyl-3-phenylpropanoyl]amino]-4-methylpentanoate
Phe-Leu is a dipeptide obtained by formal condensation of the carboxy group of L-phenylalanine with the amino group of L-leucine. It has a role as a plant metabolite.
Brand Name:
Vulcanchem
CAS No.:
3303-55-7
VCID:
VC0539474
InChI:
InChI=1S/C15H22N2O3/c1-10(2)8-13(15(19)20)17-14(18)12(16)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20)/t12-,13-/m0/s1
SMILES:
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N
Molecular Formula:
C15H22N2O3
Molecular Weight:
278.35 g/mol
(2S)-2-[[(2S)-2-Azaniumyl-3-phenylpropanoyl]amino]-4-methylpentanoate
CAS No.: 3303-55-7
Inhibitors
VCID: VC0539474
Molecular Formula: C15H22N2O3
Molecular Weight: 278.35 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 3303-55-7 |
---|---|
Product Name | (2S)-2-[[(2S)-2-Azaniumyl-3-phenylpropanoyl]amino]-4-methylpentanoate |
Molecular Formula | C15H22N2O3 |
Molecular Weight | 278.35 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
Standard InChI | InChI=1S/C15H22N2O3/c1-10(2)8-13(15(19)20)17-14(18)12(16)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20)/t12-,13-/m0/s1 |
Standard InChIKey | RFCVXVPWSPOMFJ-STQMWFEESA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)[O-])NC(=O)[C@H](CC1=CC=CC=C1)[NH3+] |
SMILES | CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
Canonical SMILES | CC(C)CC(C(=O)[O-])NC(=O)C(CC1=CC=CC=C1)[NH3+] |
Appearance | Solid powder |
Description | Phe-Leu is a dipeptide obtained by formal condensation of the carboxy group of L-phenylalanine with the amino group of L-leucine. It has a role as a plant metabolite. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | L-Phenylalanyl-L-isoleucine L-phenylalanyl-L-leucine Phe-Leu phenylalanylleucine |
Reference | 1: Gómez-Tamayo JC, Cordomí A, Olivella M, Mayol E, Fourmy D, Pardo L. Analysis of the interactions of sulfur-containing amino acids in membrane proteins. Protein Sci. 2016 Aug;25(8):1517-24. doi: 10.1002/pro.2955. Epub 2016 Jun 8. PubMed PMID: 27240306; PubMed Central PMCID: PMC4972207. 2: Andrade SS, Silva MC, Gouvea IE, Kondo MY, Juliano MA, Sampaio MU, Oliva ML. Baupain, a plant cysteine proteinase that hinders thrombin-induced human platelet aggregation. Protein Pept Lett. 2012 Apr;19(4):474-7. PubMed PMID: 22185503. 3: Gollop N, Tavori H, Barak Z. Acetohydroxy acid synthase is a target for leucine containing peptide toxicity in Escherichia coli. J Bacteriol. 1982 Jan;149(1):387-90. PubMed PMID: 7033214; PubMed Central PMCID: PMC216639. 4: Beaumont A, Roques BP. Presence of a histidine at the active site of the neutral endopeptidase-24.11. Biochem Biophys Res Commun. 1986 Sep 14;139(2):733-9. PubMed PMID: 3533067. 5: Porras O, Caugant DA, Lagergård T, Svanborg-Edén C. Application of multilocus enzyme gel electrophoresis to Haemophilus influenzae. Infect Immun. 1986 Jul;53(1):71-8. PubMed PMID: 3522433; PubMed Central PMCID: PMC260077. 6: Noguerola AS, Murugaverl B, Voorhees KJ. An investigation of dipeptides containing polar and nonpolar side groups by curie-point pyrolysis tandem mass spectrometry. J Am Soc Mass Spectrom. 1992 Oct;3(7):750-6. doi: 10.1016/1044-0305(92)87088-G. PubMed PMID: 24234642. 7: Akhiani AA, Nilsson LA, Ouchterlony O. Comparative antigen analysis of different life stages of Schistosoma mansoni by crossed immunoelectrophoresis. Int Arch Allergy Appl Immunol. 1991;95(2-3):266-72. PubMed PMID: 1937928. |
PubChem Compound | 76808 |
Last Modified | Nov 11 2021 |
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